molecular formula C19H26O5S B13450736 Boldenone 17-Sulfate-d3

Boldenone 17-Sulfate-d3

Cat. No.: B13450736
M. Wt: 369.5 g/mol
InChI Key: GSLOLTKGVZFNKZ-HZRGXLBSSA-N
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Description

Boldenone 17-Sulfate-d3: is a synthetic anabolic-androgenic steroid (AAS) and a derivative of boldenone. It is specifically labeled with deuterium (d3) at the 17th position, which makes it useful in various scientific research applications, particularly in the field of analytical chemistry and pharmacokinetics. Boldenone itself is known for its anabolic properties, which promote muscle growth and erythropoiesis (red blood cell production).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boldenone 17-Sulfate-d3 typically involves the sulfation of boldenone. The process begins with the preparation of boldenone, which is then reacted with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable solvent like pyridine or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective sulfation at the 17th position.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Boldenone 17-Sulfate-d3 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Conversion to corresponding alcohols or alkanes.

    Substitution: Replacement of the sulfate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products:

    Oxidation: Formation of boldenone ketones or carboxylic acids.

    Reduction: Formation of boldenone alcohols or alkanes.

    Substitution: Formation of boldenone derivatives with various functional groups.

Scientific Research Applications

Chemistry: Boldenone 17-Sulfate-d3 is used as an internal standard in analytical chemistry for the quantification of boldenone and its metabolites in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of boldenone in various organisms. It helps in understanding the biotransformation pathways and the identification of metabolites.

Medicine: this compound is used in medical research to investigate the effects of boldenone on muscle growth, erythropoiesis, and its potential therapeutic applications in conditions like anemia and muscle wasting.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for the detection and quantification of boldenone in drug formulations and biological samples.

Mechanism of Action

Boldenone 17-Sulfate-d3 exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth and erythropoiesis. The sulfate group at the 17th position enhances the compound’s solubility and stability, making it suitable for various analytical applications.

Comparison with Similar Compounds

    Boldenone: The parent compound, which lacks the sulfate group.

    Testosterone: Another anabolic steroid with similar muscle growth-promoting effects.

    Nandrolone: An anabolic steroid with a similar structure but different pharmacokinetic properties.

Uniqueness: Boldenone 17-Sulfate-d3 is unique due to the presence of the sulfate group at the 17th position and the deuterium labeling. These modifications enhance its stability and make it an ideal internal standard for analytical applications. The deuterium labeling also allows for precise tracking and quantification in metabolic studies.

Properties

Molecular Formula

C19H26O5S

Molecular Weight

369.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate

InChI

InChI=1S/C19H26O5S/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18/h7,9,11,14-17H,3-6,8,10H2,1-2H3,(H,21,22,23)/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D

InChI Key

GSLOLTKGVZFNKZ-HZRGXLBSSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)C=C[C@]34C)C)OS(=O)(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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